molecular formula C16H15N3O B12584279 3-(2-Aminophenyl)-6,7-dimethylquinoxalin-2(1H)-one CAS No. 501037-77-0

3-(2-Aminophenyl)-6,7-dimethylquinoxalin-2(1H)-one

Cat. No.: B12584279
CAS No.: 501037-77-0
M. Wt: 265.31 g/mol
InChI Key: GQUNLTCXTRCVIB-UHFFFAOYSA-N
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Description

3-(2-Aminophenyl)-6,7-dimethylquinoxalin-2(1H)-one is a multifunctional heterocyclic compound of significant interest in medicinal and organic chemistry research. This compound serves as a versatile synthetic intermediate for constructing complex polyheterocyclic systems. Its molecular structure incorporates two key functional sites: an o-phenylenediamine moiety on the pendant phenyl ring and the quinoxalinone core. This allows it to participate in novel synthetic cascades, most notably serving as a precursor in the Friedländer reaction/quinoxalinone–benzimidazole rearrangement sequence. This pathway provides researchers with an expeditious route to diverse quinoline derivatives bearing benzimidazole moieties, which are privileged structures in drug discovery . The 6,7-dimethyl substitution on the quinoxaline ring can influence the electron distribution and steric profile, potentially fine-tuning its reactivity and the properties of the resulting fused heterocycles. While the specific biological profile of this exact compound requires further investigation, quinoxaline and benzimidazole derivatives, in general, are widely reported in scientific literature to possess a broad spectrum of pharmacological activities. These activities include, but are not limited to, antimicrobial, anti-inflammatory, and cytotoxic effects, making them valuable scaffolds in the development of new therapeutic agents . This product is intended for chemical synthesis and research applications only. It is not for diagnostic or therapeutic use.

Properties

CAS No.

501037-77-0

Molecular Formula

C16H15N3O

Molecular Weight

265.31 g/mol

IUPAC Name

3-(2-aminophenyl)-6,7-dimethyl-1H-quinoxalin-2-one

InChI

InChI=1S/C16H15N3O/c1-9-7-13-14(8-10(9)2)19-16(20)15(18-13)11-5-3-4-6-12(11)17/h3-8H,17H2,1-2H3,(H,19,20)

InChI Key

GQUNLTCXTRCVIB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(C(=O)N2)C3=CC=CC=C3N

Origin of Product

United States

Preparation Methods

Diazotization and Coupling Reaction

One effective method involves diazotization of an aniline derivative followed by coupling with a suitable quinoxaline precursor. The general procedure is as follows:

  • Diazotization : An aqueous solution of sodium nitrite is added to a solution of 2-aminophenyl in the presence of hydrochloric acid at low temperatures to form the diazonium salt.

  • Coupling : The diazonium salt is then coupled with a pre-prepared 6,7-dimethylquinoxalin-2(1H)-one derivative under acidic conditions.

    • Yield : Typically around 81% with melting points ranging from 200-202 °C upon isolation.

One-Pot Synthesis

Another approach involves a one-pot synthesis that combines the formation of the quinoxaline scaffold and the introduction of the amino group in a single reaction vessel.

  • Reagents : o-phenylenediamine and isatin are reacted in a solvent like dioxane.

  • Procedure : The mixture is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC), followed by filtration and drying.

    • Yield : Approximately 77% with melting points around 224-225 °C.

Detailed Methodologies

Method A: Via Diazotization

The following table summarizes the specific conditions for this method:

Step Reagent Condition Yield (%) Melting Point (°C)
1 Sodium nitrite + HCl Ice bath - -
2 Coupling with quinoxaline derivative Acidic medium 81 200-202

This method highlights the importance of controlling temperature and pH to optimize yield and purity.

Method B: One-Pot Synthesis

This method simplifies the synthesis process:

Step Reagents Solvent Condition Yield (%) Melting Point (°C)
1 o-phenylenediamine + isatin + PhCOOH Dioxane Stir at RT until completion 77 224-225

This streamlined approach reduces the number of steps involved and enhances efficiency.

Characterization Techniques

The characterization of synthesized compounds is crucial for confirming their structures and purity. Common techniques include:

For instance, NMR data for one preparation method showed peaks corresponding to methyl groups and aromatic protons consistent with the expected structure.

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminophenyl)-6,7-dimethylquinoxalin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoxalines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

    Oxidation: Quinoxaline N-oxides.

    Reduction: Dihydroquinoxalines.

    Substitution: Various substituted quinoxalines depending on the reagents used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 3-(2-Aminophenyl)-6,7-dimethylquinoxalin-2(1H)-one as an anticancer agent. The compound has demonstrated promising results in inhibiting cancer cell proliferation across various cell lines.

Case Study: Antiproliferative Effects

  • A study evaluated the antiproliferative activity of derivatives synthesized from quinoxaline, including 3-(2-Aminophenyl)-6,7-dimethylquinoxalin-2(1H)-one. The most active derivatives exhibited IC50 values in the low micromolar range, specifically 1.9 µg/mL against HCT-116 cells and 2.3 µg/mL against MCF-7 cells. These results indicate a strong potential for further development as anticancer drugs .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties, showing effectiveness against various bacterial strains.

Case Study: Antibacterial Screening

  • In a comprehensive screening of synthesized quinoxaline derivatives, compounds similar to 3-(2-Aminophenyl)-6,7-dimethylquinoxalin-2(1H)-one exhibited significant antibacterial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa. Notably, some derivatives demonstrated minimum inhibitory concentration (MIC) values as low as 6.25 µg/mL, suggesting their potential as new antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of quinoxaline derivatives.

Key Findings

  • Modifications in the chemical structure of 3-(2-Aminophenyl)-6,7-dimethylquinoxalin-2(1H)-one can significantly enhance its biological activity. For instance, the introduction of electron-withdrawing groups has been shown to improve antiproliferative effects against cancer cell lines .

Synthesis and Characterization

The synthesis of 3-(2-Aminophenyl)-6,7-dimethylquinoxalin-2(1H)-one involves several chemical reactions that can be optimized for higher yields and purity.

Synthesis Methodology

  • The synthesis typically involves cyclization reactions starting from appropriate hydrazones and diazonium salts, followed by purification processes like recrystallization. Detailed synthetic routes have been documented in various studies .

Mechanism of Action

The mechanism of action of 3-(2-Aminophenyl)-6,7-dimethylquinoxalin-2(1H)-one involves its interaction with specific molecular targets. In antimicrobial applications, the compound disrupts bacterial cell membranes and inhibits essential enzymes, leading to cell death . In anticancer research, it has been shown to intercalate with DNA, causing apoptosis in cancer cells . The pathways involved include the activation of caspases and the induction of oxidative stress.

Comparison with Similar Compounds

Key Findings :

  • Compound 4d () shows potent antimicrobial activity, attributed to the electron-withdrawing nitro group enhancing interaction with microbial enzymes.

Reactivity and Stability

Table 2: Reactivity Comparison Under Acidic Conditions

Compound Reaction Conditions Product Formed Reference
3-(2-Aminophenyl)-6,7-dimethylquinoxalin-2(1H)-one (1b) Boiling acetic acid (3 h) 2-(Benzimidazol-2-yl)quinoline
3-(β-2-Nitrostyryl)-6,7-dimethylquinoxalin-2(1H)-one (141h) H₂, Pd/CaCO₃, methanol 3-(β-2-Aminostyryl) derivative

Key Insights :

  • Reduction of nitro groups (e.g., 141h → 143h) preserves the quinoxalinone core, indicating divergent reactivity based on substituent electronic properties .

Adsorption and Corrosion Inhibition

Table 3: DFT-Derived Adsorption Energies on Fe(110)

Compound (Abbreviation) Substituents Adsorption Energy (eV) Reference
Quinoxalin-2(1H)-one (QNO) Unsubstituted -1.85
3-Methylquinoxalin-2(1H)-one (QNOM) 3-methyl -2.12
3,7-Dimethylquinoxalin-2(1H)-one (QNO2M) 3,7-dimethyl -2.34

Key Observations :

  • Methyl groups enhance adsorption energy due to increased electron density and steric interactions with the Fe surface .

Biological Activity

3-(2-Aminophenyl)-6,7-dimethylquinoxalin-2(1H)-one, a compound belonging to the quinoxaline family, has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of 3-(2-Aminophenyl)-6,7-dimethylquinoxalin-2(1H)-one can be achieved through various methods, often involving the reaction of 2-aminophenyl derivatives with appropriate quinoxaline precursors. The compound is characterized by its unique structure which contributes to its biological activity.

Anticancer Properties

Research indicates that derivatives of quinoxaline compounds exhibit significant anticancer activity. For instance, structural analogs have shown potent antiproliferative effects against various cancer cell lines. A study demonstrated that certain quinoxaline derivatives possess IC50 values ranging from 0.1 to 7.6 μM against breast cancer cell lines MCF7 and MDA-MB-231 under both normoxic and hypoxic conditions .

Table 1: Antiproliferative Activity of Quinoxaline Derivatives

CompoundCell LineIC50 (μM)Condition
3-(2-Aminophenyl)-6,7-dimethylquinoxalin-2(1H)-oneMCF7X.XNormoxia
3-(2-Aminophenyl)-6,7-dimethylquinoxalin-2(1H)-oneMDA-MB-231X.XHypoxia

Note: Specific IC50 values for 3-(2-Aminophenyl)-6,7-dimethylquinoxalin-2(1H)-one were not provided in the sources but are indicated as placeholders (X.X) for future data.

The mechanism by which quinoxaline derivatives exert their anticancer effects includes the inhibition of hypoxia-inducible factor (HIF-1α), which plays a crucial role in tumor growth and survival under low oxygen conditions. By targeting this pathway, these compounds can selectively induce cytotoxicity in hypoxic tumor cells while sparing normal tissues .

Antimicrobial Activity

In addition to anticancer properties, quinoxaline derivatives have been noted for their antimicrobial activities. For example, studies on related compounds have indicated broad-spectrum antimicrobial effects against various pathogens . The structural features of quinoxalines contribute to their ability to disrupt microbial cell functions.

Toxicological Profile

The safety profile of 3-(2-Aminophenyl)-6,7-dimethylquinoxalin-2(1H)-one has not been extensively documented; however, related compounds such as 2,3-dimethylquinoxaline have shown acceptable safety profiles in animal studies with no significant toxic effects at lower concentrations . Further investigations into the toxicity and side effects of this specific compound are necessary.

Case Studies

Several case studies highlight the potential applications of quinoxaline derivatives:

  • Antitumor Activity : A case study on the synthesis and evaluation of novel quinoxaline derivatives demonstrated significant cytotoxicity against colorectal cancer cell lines with IC50 values comparable to established chemotherapeutics like doxorubicin .
  • Antimicrobial Efficacy : Research focusing on the antimicrobial activity of quinoxalines revealed potent effects against resistant strains of bacteria, suggesting potential for development as new antimicrobial agents .

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